2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a complex organic compound belonging to the quinazoline derivatives family Quinazolines are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties
Mechanism of Action
Target of Action
Quinazolinone derivatives, which this compound is a part of, have been reported to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities . This suggests that the compound may interact with multiple targets involved in these biological processes.
Mode of Action
It is known that quinazolinone derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the reported biological activities of quinazolinone derivatives, it can be inferred that this compound may affect pathways related to cell proliferation, neuronal signaling, and microbial growth .
Result of Action
Based on the reported biological activities of quinazolinone derivatives, this compound may induce cell death in cancer cells, modulate neuronal activity, or inhibit microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of an appropriate o-aminobenzamide derivative with a suitable ethylating agent to form the quinazolinone structure. Subsequent sulfanylation and acetylation steps introduce the sulfanyl and acetamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatographic and spectroscopic analyses, are implemented to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with increased oxidation states.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antitumor, antibacterial, and anti-inflammatory properties.
Biology: Studies have explored its effects on cellular processes and signaling pathways.
Industry: Its unique chemical structure makes it a candidate for use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Quinazolin-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Bisquinazolines: These are molecules created by merging two quinazoline units, often used in the development of antiviral and antibacterial agents.
Uniqueness: 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide stands out due to its specific substitution pattern and the presence of both sulfanyl and acetamide groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-2-22-17(24)14-5-3-4-6-15(14)21-18(22)25-11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTUJGRBLKYPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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